molecular formula C10H14O3 B15359205 7-Oxospiro[3.5]nonane-8-carboxylic acid

7-Oxospiro[3.5]nonane-8-carboxylic acid

Cat. No.: B15359205
M. Wt: 182.22 g/mol
InChI Key: FZIWGDILPBDZRH-UHFFFAOYSA-N
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Description

7-Oxospiro[3.5]nonane-8-carboxylic acid is a spirocyclic compound characterized by a bicyclic structure where a cyclohexane ring is fused to a five-membered oxolane ring via a single spiro carbon atom.

Properties

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

7-oxospiro[3.5]nonane-8-carboxylic acid

InChI

InChI=1S/C10H14O3/c11-8-2-5-10(3-1-4-10)6-7(8)9(12)13/h7H,1-6H2,(H,12,13)

InChI Key

FZIWGDILPBDZRH-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CCC(=O)C(C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-oxospiro[3.5]nonane-8-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of a linear precursor with a suitable catalyst, such as a Lewis acid, to form the spiro structure. The reaction conditions, including temperature, pressure, and solvent choice, are carefully optimized to achieve high yields and purity.

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale synthesis using reactors designed for efficient mixing and heat transfer. The process is monitored to ensure consistent quality and to minimize by-products. Advanced purification techniques, such as crystallization or chromatography, are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: 7-Oxospiro[3.5]nonane-8-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups in the compound and the choice of reagents and conditions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides, under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products can be further utilized in various applications or as intermediates in synthetic pathways.

Scientific Research Applications

7-Oxospiro[3.5]nonane-8-carboxylic acid has found applications in several scientific fields:

  • Chemistry: It serves as a building block in organic synthesis, enabling the construction of complex molecules.

  • Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition and modulation of biological pathways.

  • Medicine: Research is ongoing to explore its therapeutic potential, particularly in the development of new drugs.

  • Industry: It is used in the production of various chemical products, including polymers and fine chemicals.

Mechanism of Action

7-Oxospiro[3.5]nonane-8-carboxylic acid is structurally similar to other spiro compounds, such as 1-oxospiro[3.5]nonane-7-carboxylic acid and 2-oxospiro[3.5]nonane-7-carboxylic acid. These compounds share the spiro structure but differ in the position of the oxo group and carboxylic acid moiety. The unique arrangement of functional groups in this compound contributes to its distinct chemical and biological properties.

Comparison with Similar Compounds

Comparative Analysis Table

Compound Name Molecular Formula Key Features Synthesis Highlights Applications References
7-Oxospiro[3.5]nonane-8-carboxylic acid Likely C₁₀H₁₄O₃ Spirocyclic oxolane + carboxylic acid Not explicitly described Medicinal chemistry scaffold -
5-Oxaspiro[3.5]nonane-8-carboxylic acid C₉H₁₄O₃ Oxolane ring, CCS 136.7–142.8 Ų Computational modeling Structural studies
Spirapril hydrochloride C₂₂H₃₁ClN₂O₅S₂ Dithia-azaspiro core, ACE inhibition Multi-step alkylation Antihypertensive drug
(5S,8S)-Triazaspiro[4.4]nonane derivative C₂₀H₁₈N₃O₃ Triazaspiro + dioxo groups HBr/AcOH cleavage Catalysis studies
2-Oxa-7-azaspiro[3.5]nonane tert-butyl ester C₁₃H₂₁NO₃ Oxa-azaspiro + Boc protection Column chromatography (53% yield) Peptide synthesis

Research Findings and Trends

  • Structural Impact on Bioactivity : Sulfur and nitrogen incorporation (e.g., Spirapril) enhances pharmacological targeting, while oxygen-based spirocycles (e.g., 5-oxa analogues) are preferred for computational modeling .
  • Synthetic Accessibility : Esters and Boc-protected derivatives are synthesized efficiently (53–85% yields) using alkylation and chromatography .
  • Commercial Relevance : High-purity spirocyclic carboxylic acids are widely available, reflecting demand in drug discovery .

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